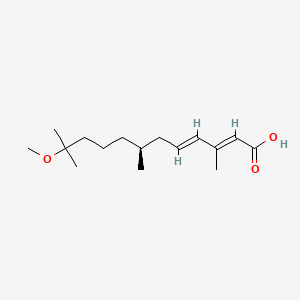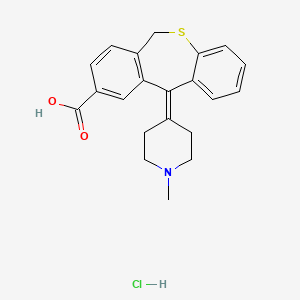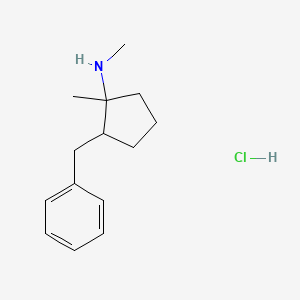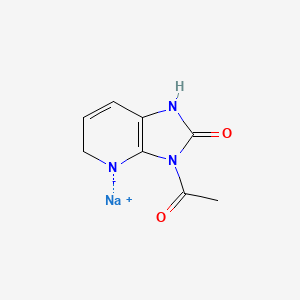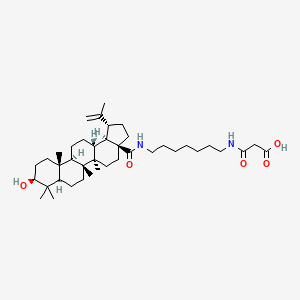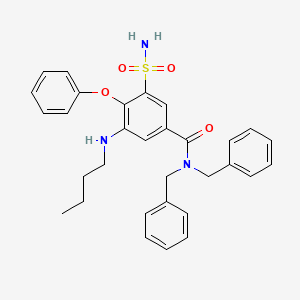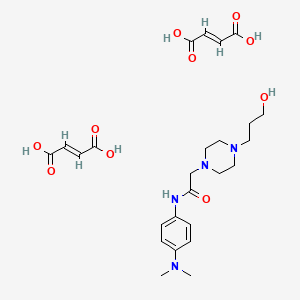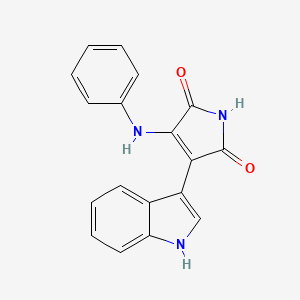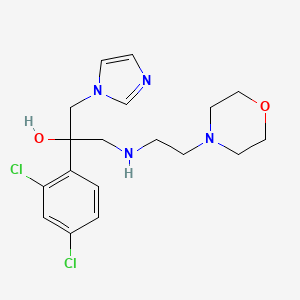
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-morpholinoethylamino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-morpholinoethylamino)-2-propanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-morpholinoethylamino)-2-propanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the 2,4-dichlorophenyl group: This step might involve a nucleophilic substitution reaction where the imidazole ring reacts with 2,4-dichlorobenzyl chloride.
Attachment of the morpholinoethylamino group: This could be done through a nucleophilic substitution reaction where the intermediate product reacts with 2-morpholinoethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-morpholinoethylamino)-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride could be used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, possibly as an antifungal or antiviral agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-morpholinoethylamino)-2-propanol would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets might include:
Enzymes: Inhibition of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clotrimazole: Another imidazole derivative used as an antifungal agent.
Ketoconazole: An imidazole derivative with antifungal properties.
Miconazole: Used to treat fungal infections.
Uniqueness
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-morpholinoethylamino)-2-propanol might have unique properties due to the presence of the 2,4-dichlorophenyl group and the morpholinoethylamino group, which could enhance its biological activity or selectivity compared to other imidazole derivatives.
Propriétés
Numéro CAS |
83338-43-6 |
|---|---|
Formule moléculaire |
C18H24Cl2N4O2 |
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-(2-morpholin-4-ylethylamino)propan-2-ol |
InChI |
InChI=1S/C18H24Cl2N4O2/c19-15-1-2-16(17(20)11-15)18(25,13-24-6-4-22-14-24)12-21-3-5-23-7-9-26-10-8-23/h1-2,4,6,11,14,21,25H,3,5,7-10,12-13H2 |
Clé InChI |
NNVOHJKXDVJQJP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


